molecular formula C19H32N2O2 B5968925 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B5968925
M. Wt: 320.5 g/mol
InChI Key: OOUYNDNKVVOEID-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting a suitable phenol derivative with an appropriate alkylating agent.

    Amination Reaction: The phenoxy intermediate is then subjected to an amination reaction with cyclohexylmethylamine under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 3-Dimethylamino-1-propanol
  • 2-Dimethylaminoethanol
  • 1-Dimethylamino-2-propanol

Comparison: 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol is unique due to its combination of cyclohexyl, dimethylamino, and phenoxy groups This structural complexity provides it with distinct chemical and physical properties compared to simpler analogs like 3-Dimethylamino-1-propanol or 2-Dimethylaminoethanol

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-20(2)13-16-8-7-11-19(12-16)23-15-18(22)14-21(3)17-9-5-4-6-10-17/h7-8,11-12,17-18,22H,4-6,9-10,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUYNDNKVVOEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)OCC(CN(C)C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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